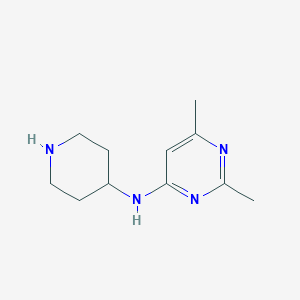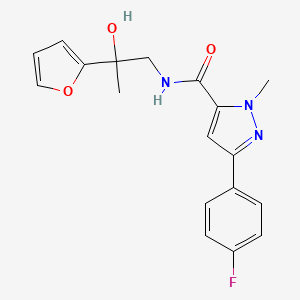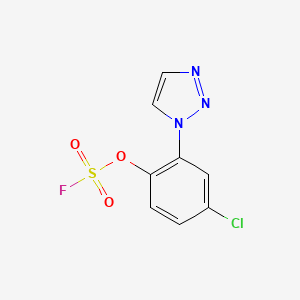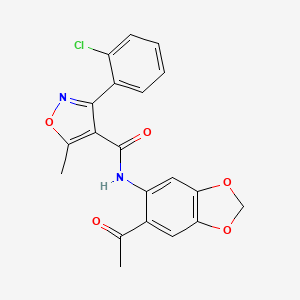![molecular formula C13H16N6O B2828247 N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide CAS No. 2224165-67-5](/img/structure/B2828247.png)
N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide (CDP323) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CDP323 has been shown to selectively inhibit the activity of the chemokine receptor CXCR3, which is involved in the recruitment of immune cells to sites of inflammation.
Wirkmechanismus
N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide selectively inhibits the activity of the chemokine receptor CXCR3, which is involved in the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3 activity, this compound reduces the recruitment of immune cells to sites of inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and cartilage damage. In a mouse model of multiple sclerosis, this compound was shown to reduce the infiltration of immune cells into the central nervous system and improve motor function. In a mouse model of psoriasis, this compound was shown to reduce skin inflammation and epidermal hyperplasia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, it may have off-target effects on other chemokine receptors, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide. One area of research could be to optimize the synthesis method to improve the yield and purity of the final product. Another area of research could be to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine the optimal dosing regimen. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other inflammatory diseases. Finally, studies could be conducted to investigate the potential off-target effects of this compound on other chemokine receptors.
Synthesemethoden
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-amino-4,6-dichloropyrimidine, which is reacted with ethyl 2-bromoacetate to form ethyl 2-(2-amino-4,6-dichloropyrimidin-5-yl)acetate. This intermediate is then reacted with 1-cyano-2,2-dimethylpropylamine to form N-(1-cyano-2,2-dimethylpropyl)-2-(2-amino-4,6-dichloropyrimidin-5-yl)acetamide. Finally, this intermediate is reacted with sodium azide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. CXCR3 is known to be involved in the recruitment of immune cells to sites of inflammation, and this compound has been shown to selectively inhibit CXCR3 activity. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-13(2,3)9(8-14)16-11(20)7-10-17-12-15-5-4-6-19(12)18-10/h4-6,9H,7H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTQNOWYYSEGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=NN2C=CC=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2828169.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2828175.png)

![N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2828177.png)

![N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2828180.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)



![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)